molecular formula C25H18N2O5 B10879909 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B10879909
M. Wt: 426.4 g/mol
InChI Key: OPBJVALCAOIMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate: is a complex organic molecule that combines a quinoline core with nitrophenyl and methylphenyl substituents. Its chemical formula is C28H18N2O4. The compound’s synthesis involves intricate steps, and its unique structure contributes to its various properties and applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 2-(3-nitrophenyl)acetic acid with 2-(4-methylphenyl)quinoline-4-carboxylic acid under appropriate reaction conditions. The reaction typically occurs in the presence of dehydrating agents or coupling reagents.

Industrial Production:: While laboratory-scale synthesis is well-documented, industrial production methods may differ. Large-scale manufacturing often employs continuous-flow processes, solid-phase synthesis, or other efficient techniques to optimize yield and minimize waste.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The nitro group (NO) in the compound can undergo reduction to an amino group (NH) or oxidation to a carbonyl group (C=O).

    Substitution: The aromatic rings are susceptible to electrophilic substitution reactions, such as halogenation or Friedel-Crafts acylation.

    Reduction: Reduction of the quinoline ring system can lead to the corresponding tetrahydroquinoline derivative.

Common Reagents and Conditions::

    Reduction: Reagents like palladium on carbon (Pd/C) or hydrogen gas (H) are used for nitro group reduction.

    Substitution: Lewis acids (e.g., AlCl) facilitate electrophilic aromatic substitution.

Major Products:: The major products depend on the specific reaction conditions. Reduction yields the corresponding amino derivative, while substitution reactions introduce various substituents onto the aromatic rings.

Scientific Research Applications

Chemistry::

    Fluorescent Probes: The quinoline core’s fluorescence properties make this compound useful as a fluorescent probe in analytical chemistry.

    Organic Synthesis: It serves as a building block for more complex molecules due to its versatile reactivity.

Biology and Medicine::

    Anticancer Potential: Some quinoline derivatives exhibit antitumor activity, and further research could explore this compound’s potential in cancer therapy.

    Neuroprotective Effects: Quinoline-based compounds have shown neuroprotective properties, making them relevant in neurodegenerative disease research.

Industry::

    Dye Synthesis: The compound’s chromophoric properties find applications in dye synthesis.

    Material Science: Quinoline derivatives contribute to the development of functional materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing investigation. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are several quinoline-based compounds, the unique combination of nitrophenyl and methylphenyl substituents in 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate sets it apart. Similar compounds include other quinoline derivatives with varying substituents and functional groups.

Properties

Molecular Formula

C25H18N2O5

Molecular Weight

426.4 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H18N2O5/c1-16-9-11-17(12-10-16)23-14-21(20-7-2-3-8-22(20)26-23)25(29)32-15-24(28)18-5-4-6-19(13-18)27(30)31/h2-14H,15H2,1H3

InChI Key

OPBJVALCAOIMDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.